molecular formula C16H12N2O4S B4622378 (5Z)-1-(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

(5Z)-1-(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B4622378
M. Wt: 328.3 g/mol
InChI Key: ZUVYDHBNOGOQSK-FLIBITNWSA-N
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Description

The compound (5Z)-1-(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione is a heterocyclic organic molecule It features a diazinane ring, a thiophene group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves the following steps:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the diazinane ring.

    Attachment of the thiophene group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the diazinane ring can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the diazinane ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-1-(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5Z)-1-(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione exerts its effects depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

    Materials Science: Its electronic properties can be exploited in the development of semiconductors or other electronic materials.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-1-(2-methoxyphenyl)-5-(furan-3-ylmethylidene)-1,3-diazinane-2,4,6-trione: Similar structure but with a furan ring instead of a thiophene ring.

    (5Z)-1-(2-methoxyphenyl)-5-(pyridin-3-ylmethylidene)-1,3-diazinane-2,4,6-trione: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (5Z)-1-(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione imparts unique electronic properties that can be advantageous in certain applications, such as in the development of organic semiconductors or other electronic materials.

Properties

IUPAC Name

(5Z)-1-(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-22-13-5-3-2-4-12(13)18-15(20)11(14(19)17-16(18)21)8-10-6-7-23-9-10/h2-9H,1H3,(H,17,19,21)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVYDHBNOGOQSK-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CSC=C3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C\C3=CSC=C3)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5Z)-1-(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5Z)-1-(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5Z)-1-(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5Z)-1-(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5Z)-1-(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

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